molecular formula C5H4F3IN2 B2689662 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole CAS No. 898288-96-5

5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole

Cat. No.: B2689662
CAS No.: 898288-96-5
M. Wt: 276.001
InChI Key: SCJIXDIGFNQGEH-UHFFFAOYSA-N
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Description

5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of iodine, methyl, and trifluoromethyl groups attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the iodination of 1-methyl-3-(trifluoromethyl)-1H-pyrazole. This can be achieved using iodine or iodine monochloride in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling, forming new carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or alkoxide. Reactions are typically carried out in polar aprotic solvents like DMF or DMSO.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido, thio, or alkoxy derivatives, while coupling reactions can produce biaryl or alkyne-linked compounds.

Scientific Research Applications

5-Iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-3-(trifluoromethyl)-1H-pyrazole: Lacks the iodine atom, making it less reactive in substitution reactions.

    5-Bromo-1-methyl-3-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromine atom instead of iodine, leading to different reactivity and applications.

    5-Chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazole:

Uniqueness

The presence of the iodine atom in 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole makes it particularly useful in substitution and coupling reactions, providing a versatile platform for the synthesis of a wide range of derivatives

Properties

IUPAC Name

5-iodo-1-methyl-3-(trifluoromethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F3IN2/c1-11-4(9)2-3(10-11)5(6,7)8/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCJIXDIGFNQGEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F3IN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898288-96-5
Record name 5-iodo-1-methyl-3-(trifluoromethyl)-1H-pyrazole
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